2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide

Catalog No.
S531986
CAS No.
819812-04-9
M.F
C30H42N2O9
M. Wt
574.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morphol...

CAS Number

819812-04-9

Product Name

2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide

IUPAC Name

2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C30H42N2O9/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3

InChI Key

VFUXSYAXEKYYMB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

2-(2-ethyl-3,5dihydroxy-6-(3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl)phenyl)-N,N-bis(2-methoxyethyl)acetamide monohydrochloride, KW-2478

Canonical SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC

Description

The exact mass of the compound KW-2478 free base is 574.28903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Application in Hematology

Field: This research is conducted in the field of Hematology, specifically focusing on Chronic Myeloid Leukaemia (CML) .

Summary of the Application: KW-2478 is used as an HSP90 inhibitor to deplete the malignancy of BCR/ABL and overcome the imatinib-resistance caused by BCR/ABL amplification .

Methods of Application: The effect of KW-2478 on CML cell viability, apoptosis, and cell cycle progression was detected by CCK-8 assay or flow cytometry. The levels of BCR/ABL, HSP90, and other signaling proteins were detected by western blots. The mitochondrial membrane potential was detected by flow cytometry combined with JC-1 staining. The interaction between BCR/ABL and HSP90α was detected by coimmunoprecipitation .

Results or Outcomes: KW-2478 inhibited growth and induced apoptosis of CML cells. It inhibited the chaperone function of HSP90α and then weakened the BCR/ABL and MAPK signaling pathways. This treatment also caused an increase in p27 and p21 expression and a decrease in cyclin B1 expression, which led to G2/M phase arrest .

Application in Oncology

Field: This research is conducted in the field of Oncology, specifically focusing on B-cell malignancies .

Summary of the Application: KW-2478 is a novel, non-ansamycin, non-purine Hsp90 inhibitor that displays high binding affinity to Hsp90 and potent antitumor activity in in vitro and in vivo models .

Methods of Application: In this phase I, multicentre study, KW-2478 was administered intravenously over 1h at doses ranging from 14 to 176mgm–2 once daily on days 1–5 of a 14-day cycle in a standard 3þ3 design in 27 patients .

Results or Outcomes: The most common treatment-related adverse events were diarrhea, fatigue, headache, hypertension, nausea, vomiting, and dizziness .

Application in Pharmacology

Field: This research is conducted in the field of Pharmacology, specifically focusing on the development of new drugs .

Summary of the Application: KW-2478 is a novel heat shock protein 90 (Hsp90) inhibitor of nonnatural product that overcomes limitations of 17-allylamino-17-demethoxygeldanamycin (17-AAG), such as low water solubility and hepatotoxicity .

Methods of Application: In this study, the pharmacological activities of KW-2478 were compared with those of 17-AAG in animal studies .

Results or Outcomes: The study showed that KW-2478 has more favorable pharmacologic activities than 17-AAG in animal studies .

The compound 2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide is a complex organic molecule characterized by a multi-functional structure. It contains several notable functional groups, including hydroxyl groups, methoxy groups, and a morpholine moiety, which contribute to its potential biological activities. The compound is recognized for its structural diversity, which may play a significant role in its interaction with biological targets.

  • The mechanism of action of KW-2478 free base is unknown. There is no scientific literature available that describes its interaction with biological targets or its potential physiological effects [, , ].
  • There is no publicly available information on the safety or hazards associated with KW-2478 free base. This includes data on its toxicity, flammability, or reactivity [, , ].

The chemical reactivity of this compound can be attributed to its various functional groups. Key reactions may include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The morpholine group may participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and acids.

These reactions are essential for understanding the compound's behavior in biological systems and its potential for modification in synthetic chemistry.

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the realm of pharmacology. Its structural components indicate potential:

  • Anticancer Properties: Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Antioxidant Activity: The presence of hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.
  • Enzyme Inhibition: The unique structure suggests potential as an inhibitor for specific kinases or other enzymes involved in disease pathways.

Further research is required to elucidate the precise mechanisms of action and therapeutic potential.

The synthesis of 2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide can be achieved through several steps:

  • Formation of the Benzoyl Intermediate: Starting with 3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid, which can be synthesized from appropriate precursors.
  • Hydroxylation: Introducing hydroxyl groups at the 3 and 5 positions of the aromatic ring using hydroxylating agents.
  • Acetamide Formation: Reacting the benzoyl intermediate with N,N-bis(2-methoxyethyl)amine under suitable conditions to form the final acetamide product.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound holds promise for various applications:

  • Pharmaceutical Development: Due to its potential anticancer and antioxidant properties, it could serve as a lead compound in drug discovery.
  • Biochemical Research: It may be utilized in studies investigating enzyme inhibition and cellular signaling pathways.
  • Cosmetic Formulations: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Potential areas of investigation include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins or receptors.
  • Cellular Uptake Studies: Evaluating how efficiently the compound enters cells and its subsequent effects on cellular function.
  • Mechanistic Studies: Investigating how the compound affects specific signaling pathways or enzymatic activities within cells.

These studies will provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
Compound AHydroxylated phenolic structureAntioxidant
Compound BMorpholine-containing derivativeAnticancer
Compound CBenzoyl group with alkoxy substituentsEnzyme inhibitor

Uniqueness

This specific compound is unique due to its combination of multiple functional groups that are not commonly found together in other similar compounds. The presence of both morpholine and bis(2-methoxyethyl) acetamide moieties suggests a distinctive mechanism of action that warrants further exploration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

574.28903092 g/mol

Monoisotopic Mass

574.28903092 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

UNII

QY50S617NM

Other CAS

819812-04-9

Wikipedia

Kw-2478
Kw-2478 free base

Dates

Modify: 2023-08-15
1: Soga S. [Drug discovery and research of heat shock protein 90 (Hsp90) inhibitor]. Nihon Yakurigaku Zasshi. 2013 Jan;141(1):9-14. Review. Japanese. PubMed PMID: 23302942.
2: Soga S, Akinaga S, Shiotsu Y. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development. Curr Pharm Des. 2013;19(3):366-76. Review. PubMed PMID: 22920907.
3: Ishii T, Seike T, Nakashima T, Juliger S, Maharaj L, Soga S, Akinaga S, Cavenagh J, Joel S, Shiotsu Y. Anti-tumor activity against multiple myeloma by combination of KW-2478, an Hsp90 inhibitor, with bortezomib. Blood Cancer J. 2012 Apr;2(4):e68. doi: 10.1038/bcj.2012.13. Epub 2012 Apr 27. PubMed PMID: 22829970; PubMed Central PMCID: PMC3346683.
4: Nakashima T, Ishii T, Tagaya H, Seike T, Nakagawa H, Kanda Y, Akinaga S, Soga S, Shiotsu Y. New molecular and biological mechanism of antitumor activities of KW-2478, a novel nonansamycin heat shock protein 90 inhibitor, in multiple myeloma cells. Clin Cancer Res. 2010 May 15;16(10):2792-802. doi: 10.1158/1078-0432.CCR-09-3112. Epub 2010 Apr 20. PubMed PMID: 20406843.

Explore Compound Types